Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate

Vue d'ensemble

Description

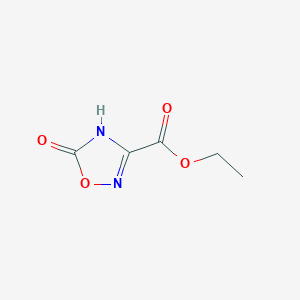

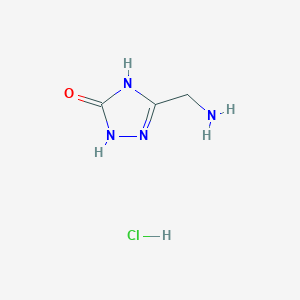

Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate is a compound with the molecular formula C9H7N2NaO4S . It belongs to the class of compounds known as quinazolines, which are heterocyclic compounds with a wide spectrum of biological properties .

Synthesis Analysis

The synthesis of quinazolinone derivatives, such as Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate, often involves the reaction of anthranilic acid with acetic anhydride to provide benzoxazinone. This is then treated with corresponding anilines in glacial acetic acid under reflux conditions .Molecular Structure Analysis

The molecular structure of Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate consists of a quinazolinone ring system, which is an important pharmacophore considered as a privileged structure .Chemical Reactions Analysis

Quinazolinone derivatives have been found to possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . The structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions and substitution (mainly amine or substituted amine) at 4th position of the quinazolinone ring can improve their antimicrobial activities .Physical And Chemical Properties Analysis

The physical and chemical properties of Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate can be found in various chemical databases .Applications De Recherche Scientifique

- Field : Pharmaceutical Chemistry

- Summary : The compound 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides, which is structurally similar to Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate, has been developed for antifungal applications . The synthesis process is eco-friendly and uses water as a solvent .

- Method : The synthesis involves combining phthalic anhydride with anilines and anthranilamide in water without any catalyst . The reactions are simple to set up and have excellent yields .

- Results : All synthesized compounds were tested against fungal strains, and compounds 4c, 4d, 4g, and 4i showed prominent activity .

- Field : Bioorganic Chemistry

- Summary : A series of novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones, which are structurally similar to Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate, have been synthesized and tested for their antitubercular, anti-HIV and antibacterial activity .

- Method : The compounds were synthesized by the reaction of 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones with phthalic anhydride . The starting material 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones were synthesized from various primary amines .

- Results : Among the test compounds, 2-(3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-dione (QCT7) showed the most potent antibacterial activity against E. coli, and S. aureus with the MIC of 3 µg/mL . The compound QCT7 also exhibited antitubercular activity with the MIC of 25 µg/mL and anti-HIV activity with the EC50 of 43.68 µM against HIV1 and HIV2 .

Antifungal Application

Anti-HIV and Antibacterial Activities

Orientations Futures

The future directions in the research of quinazolinone derivatives like Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate could involve further exploration of their biological activities and potential applications in medicinal chemistry. This could include the development of new synthetic methods, investigation of their mechanism of action, and the design of more potent and selective derivatives .

Propriétés

IUPAC Name |

sodium;(4-oxo-3H-quinazolin-2-yl)methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S.Na/c12-9-6-3-1-2-4-7(6)10-8(11-9)5-16(13,14)15;/h1-4H,5H2,(H,10,11,12)(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKDWHDMVPALBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384416.png)

![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)

![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)

![Benzo[d]isothiazol-6-ol](/img/structure/B1384424.png)

![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)

![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)